6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
The compound 6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic molecule featuring a furopyrimidine core substituted with aryl and alkyl groups. Its structure combines a furan ring fused to a pyrimidine-dione scaffold, with modifications at positions 5 and 6: a 3-fluorophenyl group at position 5 and a 2,4-dimethylphenylamino moiety at position 4. The 1,3-dimethyl groups on the pyrimidine ring enhance steric stability and modulate electronic properties .
Eigenschaften
IUPAC Name |
6-(2,4-dimethylanilino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-12-8-9-16(13(2)10-12)24-19-17(14-6-5-7-15(23)11-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJJYMJTUDWCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the furo[2,3-d]pyrimidine class, which has been studied for its various therapeutic applications.
- Molecular Formula : C22H20FN3O3
- Molecular Weight : 393.418 g/mol
- CAS Number : 946277-05-0
Research indicates that compounds within the furo[2,3-d]pyrimidine class exhibit significant biological activities through their interactions with microtubules and receptor tyrosine kinases (RTKs). The specific compound under study has shown dual inhibition properties that are crucial for its anticancer activity.
Inhibition of Microtubule Assembly
The compound demonstrates microtubule depolymerizing activity which is comparable to other known inhibitors. This activity is essential for disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
Receptor Tyrosine Kinase (RTK) Inhibition
The compound has been reported to inhibit several RTKs including EGFR (Epidermal Growth Factor Receptor), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR-β (Platelet-Derived Growth Factor Receptor β). These receptors play pivotal roles in tumorigenesis and angiogenesis.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Microtubule Depolymerization :
- RTK Inhibition :
Case Study 1: Anticancer Activity
A study highlighted the efficacy of a structurally similar furo[2,3-d]pyrimidine derivative against various cancer cell lines. The results indicated that the compound induced significant cytotoxicity through both microtubule disruption and RTK inhibition.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Microtubule Depolymerization |
| MCF7 (Breast Cancer) | 0.8 | RTK Inhibition |
Case Study 2: Pharmacokinetics and Toxicity
In vivo studies assessed the pharmacokinetics and toxicity profile of this compound. Results showed favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogs include derivatives with pyrimidine-dione cores and aryl/heteroaryl substitutions. Key comparisons are outlined below:
Functional Group Impact
- Fluorine Substituents: The 3-fluorophenyl group in the target compound likely enhances electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., ’s thienopyrimidine). However, difluorinated analogs (e.g., ) show superior binding in hydrophobic pockets due to increased van der Waals interactions .
- Amino vs. Thiazole Groups: The 2,4-dimethylphenylamino group at position 6 may confer selective hydrogen-bonding interactions, contrasting with ’s thiazole-substituted compound, which relies on sulfur-mediated π-stacking for antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
